Ethyl 5-(4-T-butylphenyl)-5-oxovalerate

Physical Properties Distillation Purification

Ethyl 5-(4-T-butylphenyl)-5-oxovalerate (CAS 101577-33-7) is a synthetic ethyl ester containing a 4-tert-butylphenyl ketone moiety. This structure places it within the class of 5-oxovalerate esters used as intermediates in medicinal chemistry and fine chemical synthesis.

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
CAS No. 101577-33-7
Cat. No. B010672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-T-butylphenyl)-5-oxovalerate
CAS101577-33-7
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C17H24O3/c1-5-20-16(19)8-6-7-15(18)13-9-11-14(12-10-13)17(2,3)4/h9-12H,5-8H2,1-4H3
InChIKeyOSFBPASCHJVYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(4-T-butylphenyl)-5-oxovalerate (CAS 101577-33-7): Sourcing & Differentiation Guide for the para-tert-Butylphenyl Substituted Building Block


Ethyl 5-(4-T-butylphenyl)-5-oxovalerate (CAS 101577-33-7) is a synthetic ethyl ester containing a 4-tert-butylphenyl ketone moiety . This structure places it within the class of 5-oxovalerate esters used as intermediates in medicinal chemistry and fine chemical synthesis [1]. The sterically demanding, hydrophobic para-tert-butyl group distinguishes it from smaller alkyl or unsubstituted phenyl analogs, directly impacting key physical properties—including boiling point, density, and lipophilicity—that govern its behavior in synthesis and purification workflows .

Why Ethyl 5-(4-T-butylphenyl)-5-oxovalerate Cannot Be Casually Interchanged with Other para-Substituted or Unsubstituted 5-Oxovalerate Esters


Casual replacement of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate with an analog lacking the para-tert-butyl group or bearing a smaller alkyl substituent is risky due to significant divergences in physical properties that directly affect laboratory and industrial workflows . As quantified below, the tert-butyl substituent elevates the boiling point substantially (by up to ~50 °C vs. the unsubstituted phenyl analog), reduces density, and markedly increases lipophilicity (ΔLogP ≈ 1.4 vs. the 4-methylphenyl congener) [1]. These differences alter distillation cut points, solvent extraction behavior, and chromatographic retention, meaning that a substitute compound will not behave identically in established synthetic protocols or purification processes .

Quantitative Differentiation Evidence for Ethyl 5-(4-T-butylphenyl)-5-oxovalerate Against the Closest 5-Oxovalerate Ester Analogs


Boiling Point Elevation: tert-Butylphenyl vs. Phenyl, 4-Methylphenyl, and 4-Ethylphenyl Analogs

The boiling point of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is substantially higher than that of its unsubstituted, 4-methyl-substituted, and 4-ethyl-substituted phenyl analogs, a direct consequence of the bulkier and heavier para-tert-butyl group [1]. This difference means that in any synthesis requiring precise temperature control during distillation or vacuum separation, substituting a lighter analog would shift the fractionation window and potentially co-distill impurities that are well separated when the target compound is used .

Physical Properties Distillation Purification

Density Reduction: Bulkier tert-Butyl Group Decreases Compactness Compared to Less Hindered Analogs

The para-tert-butyl substitution significantly lowers the density of the 5-oxovalerate ester series. As the substituent bulk increases from methyl to ethyl to tert-butyl, density decreases, with the target compound exhibiting the lowest value among the compared analogs [1]. This property influences phase separation behavior in liquid-liquid extractions and can alter apparent concentration calculations when handling the neat compound .

Density Physical Properties Formulation

Lipophilicity Surge: LogP Increase of >1.4 Units Over the 4-Methylphenyl Analog

The LogP (octanol-water partition coefficient) of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is predicted to be 4.32, which is substantially higher than the LogP of the 4-methylphenyl analog (2.9111) and expected to be higher than the 4-ethylphenyl analog (predicted LogP ~3.5 based on the trend) [1]. This represents a >1.4 log unit increase in lipophilicity conferred by the tert-butyl group [1]. Higher LogP directly translates to better partitioning into organic solvents during extraction, altered chromatographic retention, and, in a biological context, enhanced passive membrane permeability—all of which are critical considerations when selecting a building block for medicinal chemistry or natural-product-like compound synthesis .

Lipophilicity LogP Druglikeness Extraction Efficiency

Application Scenarios Where the Unique Physical Profile of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate Provides Tangible Advantages


High-Temperature Distillation Purification of Key Synthetic Intermediates

When a synthetic sequence generates a mixture of 5-oxovalerate esters that must be separated by fractional distillation, the significantly higher boiling point of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate (387.5 °C vs. 337.1–371.2 °C for less substituted analogs) provides a wider separation window, allowing cleaner isolation of the target fraction and reducing cross-contamination with earlier-eluting byproducts [1]. This is particularly valuable in multi-kilogram campaigns where distillation is the preferred cost-effective purification method.

Lipophilicity-Driven Extraction Workflows for Hydrophobic Target Molecules

The high LogP (4.32) of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate ensures efficient partitioning into organic solvents during liquid-liquid extractions, leading to higher recovery yields compared to the 4-methylphenyl analog (LogP 2.91) [1]. In medicinal chemistry, intermediates with LogP >3.5 often show improved phase separation and faster workups, a practical advantage in iterative library synthesis where time and reproducibility are critical .

Building Block for Sterically Demanding, Lipophilic Drug Candidates

For medicinal chemists designing CNS-penetrant or intracellular-targeting small molecules, the combination of high LogP and a bulky para-tert-butyl group offers a dual advantage: enhanced passive membrane permeability and a steric shield that can reduce metabolic oxidation at the phenyl ring . When the target product profile requires a clogP >3.5 and a metabolically stable hydrophobic anchor, Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is a more direct synthetic entry point than its lighter analogs, potentially saving multiple synthetic steps that would otherwise be needed to install bulky lipophilic groups post-hoc [1].

Process Chemistry: Density Benefits in Large-Scale Handling

The lower density of the tert-butylphenyl derivative (1.009 g/cm³) relative to the 4-methylphenyl (1.049 g/cm³) and 4-ethylphenyl (1.035 g/cm³) analogs means that a given molar amount occupies a larger volume, which can facilitate stirring and reduce the risk of sedimentation in poorly agitated reactors [1]. In scale-up scenarios where mixing efficiency is a concern, procurement of the bulkier ester may offer a modest but measurable operational advantage .

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